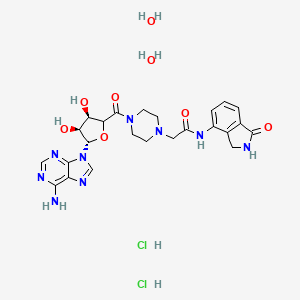
Boc-D-threo-3-(4-chlorophenyl)serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-threo-3-(4-chlorophenyl)serine: is a chemical compound with the molecular formula C14H18ClNO5 and a molecular weight of 315.75. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a D-threo configuration, and a 4-chlorophenyl group attached to the serine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for Boc-D-threo-3-(4-chlorophenyl)serine are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for research applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-D-threo-3-(4-chlorophenyl)serine can undergo oxidation reactions, particularly at the hydroxyl group of the serine moiety.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the serine backbone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce new functional groups to the aromatic ring .
Aplicaciones Científicas De Investigación
Chemistry: Boc-D-threo-3-(4-chlorophenyl)serine is used as a building block in the synthesis of peptides and other complex molecules.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids makes it a useful tool in understanding protein structure and function .
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of potential therapeutics .
Industry: In industrial applications, this compound is used in the production of specialized chemicals and materials. Its role in the synthesis of high-value peptides and proteins makes it an important component in the biotechnology sector .
Mecanismo De Acción
The mechanism of action of Boc-D-threo-3-(4-chlorophenyl)serine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the serine hydroxyl group, allowing for selective reactions at other sites. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparación Con Compuestos Similares
Boc-L-threo-3-(4-chlorophenyl)serine: Similar in structure but with an L-threo configuration.
Boc-D-threo-3-(4-fluorophenyl)serine: Contains a fluorine atom instead of chlorine.
Boc-D-threo-3-(4-bromophenyl)serine: Contains a bromine atom instead of chlorine.
Uniqueness: Boc-D-threo-3-(4-chlorophenyl)serine is unique due to its specific D-threo configuration and the presence of a 4-chlorophenyl group. These features confer distinct chemical and biological properties, making it valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C14H18ClNO5 |
|---|---|
Peso molecular |
315.75 g/mol |
Nombre IUPAC |
(2R,3S)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11+/m1/s1 |
Clave InChI |
UOIXOTOBWPXEFC-MNOVXSKESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)Cl)O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


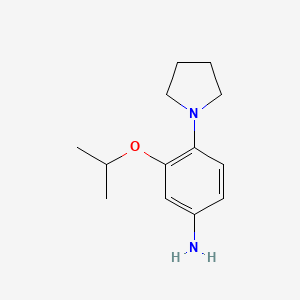
![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
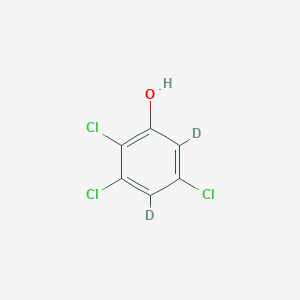
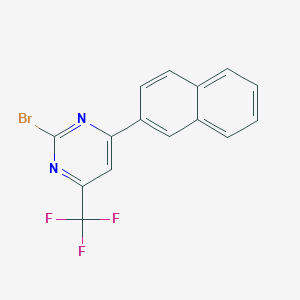
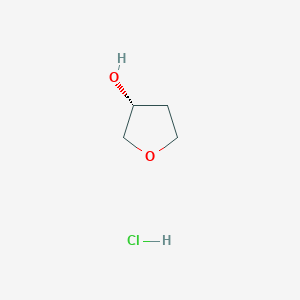
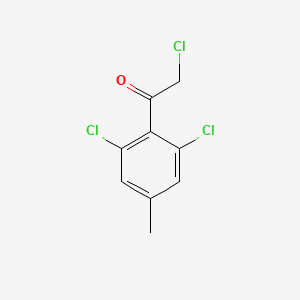

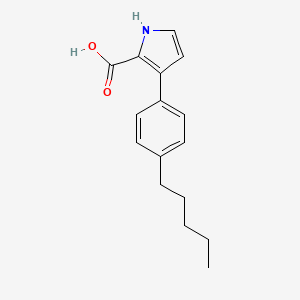

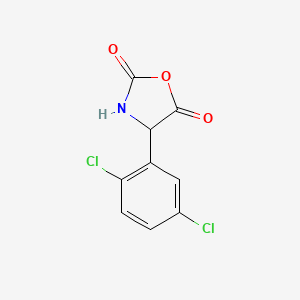


![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)
